Tifuvirtide - 251562-00-2

Tifuvirtide

Catalog Number: EVT-3199380
CAS Number: 251562-00-2
Molecular Formula: C235H341N57O67
Molecular Weight: 5037 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tifuvirtide is the first members of a new class of anti-HIV drugs which is also called fusion inhibitors. It has received fast-track designation from the FDA and is in Phase I/II clinical testing.
Source and Classification

Tifuvirtide is classified as a peptide drug, specifically a fusion inhibitor. It is derived from the structural modifications of earlier peptides, such as Enfuvirtide (T20), which was the first fusion inhibitor approved for clinical use. The development of Tifuvirtide aimed to enhance potency and reduce susceptibility to resistance mechanisms commonly observed in HIV-1 strains. The compound consists of 39 amino acids and has a molecular weight of approximately 5037 Daltons .

Synthesis Analysis

The synthesis of Tifuvirtide involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. This method typically includes:

  1. Amino Acid Coupling: Individual amino acids are sequentially added to a growing peptide chain anchored to a solid support.
  2. Deprotection Steps: Protective groups are removed at each step to allow for the next amino acid to bond.
  3. Cleavage from Solid Support: Once synthesis is complete, the peptide is cleaved from the solid support and purified, often using high-performance liquid chromatography (HPLC) to ensure purity and correct folding.

The specific sequence of Tifuvirtide—H-His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂—was designed to enhance binding affinity and stability compared to its predecessors .

Molecular Structure Analysis

The molecular structure of Tifuvirtide is characterized by its unique sequence that facilitates its interaction with the gp41 protein of HIV-1. Key features include:

  • Secondary Structure: Tifuvirtide exhibits helical conformations that are critical for its biological activity.
  • Binding Sites: The structure allows for specific interactions with hydrophobic pockets on gp41, which are essential for inhibiting viral fusion.
  • Stability Factors: Modifications in amino acid composition contribute to increased resistance against proteolytic degradation, enhancing its therapeutic efficacy .
Chemical Reactions Analysis

Tifuvirtide primarily engages in non-covalent interactions with HIV-1 proteins during its mechanism of action. The key reactions include:

  1. Binding to gp41: The peptide binds to the heptad repeat regions of gp41, preventing conformational changes necessary for viral fusion.
  2. Inhibition of Fusion: By stabilizing the pre-fusion conformation of gp41, Tifuvirtide effectively blocks the fusion process between the viral envelope and host cell membrane.

These interactions are crucial for its function as an antiviral agent .

Mechanism of Action

Tifuvirtide operates by inhibiting the fusion of HIV-1 with host cells through several mechanisms:

  • Targeting gp41: The compound binds specifically to the hydrophobic pocket within gp41's heptad repeat regions, preventing the formation of a six-helix bundle that is essential for membrane fusion.
  • Blocking Viral Entry: By interfering with the conformational changes required for membrane fusion, Tifuvirtide effectively blocks viral entry into host cells.
  • Resistance Profile: Compared to earlier inhibitors like Enfuvirtide, Tifuvirtide has shown improved efficacy against resistant strains of HIV-1 due to its distinct binding mechanism .
Physical and Chemical Properties Analysis

Tifuvirtide possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 5037 Daltons.
  • Solubility: Generally soluble in aqueous solutions, which is advantageous for therapeutic applications.
  • Stability: Enhanced stability due to structural modifications that protect against enzymatic degradation.

These properties contribute to its potential as a therapeutic agent in HIV treatment .

Applications

The primary application of Tifuvirtide is in the treatment of HIV infections, particularly in cases where resistance to other antiretroviral therapies has developed. Its use extends beyond direct antiviral activity; it also serves as a research tool in understanding viral entry mechanisms and developing new therapeutic strategies.

Molecular Design and Rational Engineering

Rational Drug Design Strategies Targeting HIV-1 gp41

Tifuvirtide's design stems from sophisticated structural insights into the HIV-1 gp41 fusion mechanism. This peptide inhibitor targets the N-terminal heptad repeat (NHR) domain of gp41, specifically engineered to disrupt the formation of the six-helix bundle (6-HB) structure essential for viral-cell membrane fusion. A pivotal innovation involves the Ile-Asp-Leu (IDL) tail appended to the C-terminus of a base CHR-derived peptide (CP). This IDL moiety engages a previously untargeted N-terminal hydrophobic pocket (NTHP) composed of conserved residues (Leu₅₄₄, Leu₅₄₅, Ile₅₄₈, Val₅₄₉), enhancing binding affinity by filling this solvent-exposed cavity [1]. Structural studies confirmed that the IDL tail adopts dual conformations: a helical fold when bound to shorter NHR peptides (e.g., N36) and a hook-like structure when complexed with extended NHR constructs (e.g., N43). This conformational plasticity allows optimized interactions with the NTHP, contributing to a 100-fold increase in inhibitory potency compared to the unmodified CP peptide [1].

Table 1: Impact of IDL Tail on Anti-HIV Activity

PeptideIC₉₀ vs. 92TH009 (nM)Fold Improvement vs. CP
CP281.251x
CP-IDL2.58109x
T20 (control)>200-

Sequence Optimization and Helical Propensity Enhancement

Sequence refinements focused on stabilizing the α-helical conformation of Tifuvirtide to maximize interactions with the NHR grooves. Key modifications included:

  • Hydrophobic residue substitutions (e.g., Ile, Leu) at critical positions to strengthen core interactions with the NHR trimer [1].
  • Introduction of salt bridge-stabilizing residues (e.g., Asp) to enhance interhelical electrostatic interactions [6].
  • Strategic truncation of non-essential regions to minimize entropic penalties upon binding. Biophysical validation via circular dichroism (CD) revealed that Tifuvirtide achieves >60% α-helicity and forms highly stable complexes with NHR mimetics (Tm = 79°C), exceeding the stability of first-generation inhibitors like T20 (Tm = 43.9°C) [7].

Bioconjugation Strategies for Pharmacokinetic Modulation

Site-Specific PEGylation Methodologies

To address the short plasma half-life inherent to peptide therapeutics, Tifuvirtide incorporates site-specific PEGylation at solvent-exposed lysine residues. This strategy shields proteolytic cleavage sites while maintaining binding affinity. The attached polyethylene glycol (PEG) chains (5-20 kDa) increase hydrodynamic radius, reducing renal clearance and extending half-life to >40 hours in primate models. Crucially, conjugation sites avoid the NHR-binding interface to preserve antiviral activity [5].

Lipopeptide-Based Anchoring Systems

Inspired by the tryptophan-rich motif (TRM) of T20, Tifuvirtide employs C16 fatty acid (palmitoyl) conjugation at its C-terminus. This modification replaces the native TRM (WASLWNWF) with a lipid anchor, enabling membrane-proximal accumulation. Biophysical assays demonstrate that the lipid moiety inserts into lipid bilayers, localizing Tifuvirtide near HIV-1 entry sites. This enhances antiviral potency by increasing effective concentration at the fusion site, yielding >1,600-fold improvement in inhibitory activity against diverse HIV-1 strains compared to unconjugated peptides [6] [7].

Computational Modeling of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations elucidated Tifuvirtide's membrane docking mechanisms. Key findings include:

  • The IDL tail and lipid anchor synergistically position the peptide parallel to the membrane surface, with insertion depths of ~8 Å for hydrophobic residues.
  • Electrostatic steering by negatively charged phosphatidylserine lipids accelerates association with the host membrane (kon increased by 10²-fold) [1] [9].
  • Simulations of gp41 prehairpin intermediates revealed that membrane-anchored Tifuvirtide reduces the entropic cost of target binding, explaining its superior efficacy over non-anchored inhibitors [9].

Comparative Structural Analysis with First-Generation Fusion Inhibitors

Table 2: Structural and Functional Comparison with T20

PropertyTifuvirtideT20 (Enfuvirtide)
Target SiteNHR groove + NTHPMembrane-proximal NHR
Critical MotifsIDL tail + Lipid anchorTryptophan-rich motif (TRM)
α-Helicity (%)64%48.6%
6-HB Tm (°C)7943.9
Anti-HIV-1 IC₉₀ (nM)0.02 - 1.5*24 - 250*
Resistance BarrierHigh (multiple binding sites)Low (single binding interface)

*Strain-dependent values; ranges cover subtypes B, C, and CRF01_AE [1] [6] [7].

Tifuvirtide overcomes key limitations of T20 through:

  • Dual-target engagement: Simultaneous binding to the NHR groove and NTHP increases contact interface by >20% versus T20's single-site binding [1].
  • Conformational adaptability: The IDL tail's helix/hook transition allows accommodation of NHR polymorphisms, reducing susceptibility to resistance mutations like V38A and G36D that compromise T20 [7].
  • Enhanced membrane retention: The lipid anchor increases local concentration by >100-fold at fusion sites, contrasting with T20's transient membrane interactions [6].

Properties

CAS Number

251562-00-2

Product Name

Tifuvirtide

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C235H341N57O67

Molecular Weight

5037 g/mol

InChI

InChI=1S/C235H341N57O67/c1-20-120(13)194(290-218(342)155(69-83-184(246)303)258-198(322)122(15)254-201(325)149(63-77-178(240)297)263-211(335)157(71-85-187(307)308)270-221(345)166(97-117(7)8)280-222(346)164(95-115(3)4)277-199(323)124(17)256-235(359)196(125(18)294)292-234(358)195(121(14)21-2)291-217(341)148(58-38-42-94-239)261-205(329)150(64-78-179(241)298)265-212(336)158(72-86-188(309)310)272-227(351)172(104-131-111-251-142-52-32-27-47-137(131)142)284-215(339)159(73-87-189(311)312)267-208(332)153(67-81-182(244)301)269-226(350)170(257-126(19)295)102-129-109-249-140-50-30-25-45-135(129)140)233(357)275-154(68-82-183(245)302)209(333)264-151(65-79-180(242)299)207(331)266-156(70-84-186(305)306)210(334)260-146(56-36-40-92-237)204(328)287-175(107-185(247)304)230(354)274-161(75-89-191(315)316)214(338)282-169(101-128-59-61-134(296)62-60-128)225(349)271-160(74-88-190(313)314)213(337)279-165(96-116(5)6)220(344)268-152(66-80-181(243)300)206(330)259-145(55-35-39-91-236)202(326)278-167(98-118(9)10)224(348)288-176(108-193(319)320)231(355)262-147(57-37-41-93-238)203(327)283-171(103-130-110-250-141-51-31-26-46-136(130)141)219(343)255-123(16)200(324)289-177(114-293)232(356)281-168(99-119(11)12)223(347)286-173(105-132-112-252-143-53-33-28-48-138(132)143)228(352)273-162(76-90-192(317)318)216(340)285-174(106-133-113-253-144-54-34-29-49-139(133)144)229(353)276-163(197(248)321)100-127-43-23-22-24-44-127/h22-34,43-54,59-62,109-113,115-125,145-177,194-196,249-253,293-294,296H,20-21,35-42,55-58,63-108,114,236-239H2,1-19H3,(H2,240,297)(H2,241,298)(H2,242,299)(H2,243,300)(H2,244,301)(H2,245,302)(H2,246,303)(H2,247,304)(H2,248,321)(H,254,325)(H,255,343)(H,256,359)(H,257,295)(H,258,322)(H,259,330)(H,260,334)(H,261,329)(H,262,355)(H,263,335)(H,264,333)(H,265,336)(H,266,331)(H,267,332)(H,268,344)(H,269,350)(H,270,345)(H,271,349)(H,272,351)(H,273,352)(H,274,354)(H,275,357)(H,276,353)(H,277,323)(H,278,326)(H,279,337)(H,280,346)(H,281,356)(H,282,338)(H,283,327)(H,284,339)(H,285,340)(H,286,347)(H,287,328)(H,288,348)(H,289,324)(H,290,342)(H,291,341)(H,292,358)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,313,314)(H,315,316)(H,317,318)(H,319,320)/t120-,121-,122-,123-,124-,125+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,194-,195-,196-/m0/s1

InChI Key

ZFEAMMNVDPDEGE-LGRGJMMZSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C

Synonyms

peptide T1249
T-1249 peptide
tifuvirtide

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.